MESITYL(4-METHYLPIPERAZINO)METHANONE
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Overview
Description
MESITYL(4-METHYLPIPERAZINO)METHANONE is a chemical compound that belongs to the class of piperazine derivatives.
Preparation Methods
The synthesis of MESITYL(4-METHYLPIPERAZINO)METHANONE typically involves the reaction of mesityl chloride with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like n-butanol at room temperature . Industrial production methods focus on optimizing yield and purity, often involving additional purification steps such as recrystallization or chromatography to achieve a highly pure product .
Chemical Reactions Analysis
MESITYL(4-METHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of MESITYL(4-METHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes involved in the inflammatory process, such as myeloperoxidase, and reduce the levels of pro-inflammatory cytokines like TNF-α and IL-1β . In cancer cells, it may exert its effects by inhibiting the epidermal growth factor receptor (EGFR) pathway, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
MESITYL(4-METHYLPIPERAZINO)METHANONE can be compared with other piperazine derivatives, such as:
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: This compound also exhibits anti-inflammatory properties but differs in its specific molecular targets and pathways.
N-Methylpiperazine derivatives: These compounds have been studied for their anticancer activity, particularly in inhibiting EGFR, similar to this compound.
Tetramesityl compounds: These organometallic substances exhibit unique electrochemical, magnetic, and optical properties, making them distinct from this compound.
The uniqueness of this compound lies in its specific combination of the mesityl and 4-methylpiperazine moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(2,4,6-trimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-9-12(2)14(13(3)10-11)15(18)17-7-5-16(4)6-8-17/h9-10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHYAUZTWVOLJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CCN(CC2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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